REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:21]=[O:22])[c:5]([N:6]([CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20]1.[CH3:23][OH:24].[CH3:25][O-:26].[CH3:29][O:30][C:31](=[O:32])[O:33][CH3:34].[ClH:28].[Na+:27]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:19][cH:20]1)[N:6]([CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:11][CH2:12][CH2:13][C:14]([C:15](=[O:16])[O:17][CH3:18])=[CH:21]2
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Name
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COC(=O)CCCCN(CC(C)C)c1ccc(Br)cc1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCCN(CC(C)C)c1ccc(Br)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Type
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product
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Smiles
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COC(=O)C1=Cc2cc(Br)ccc2N(CC(C)C)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |